molecular formula C19H13Cl2N3O4S B2770412 N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921520-19-6

N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2770412
CAS No.: 921520-19-6
M. Wt: 450.29
InChI Key: ZLKHBNBZRXNURZ-UHFFFAOYSA-N
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Description

N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H13Cl2N3O4S and its molecular weight is 450.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has shown the synthesis and evaluation of various analogs and derivatives related to the structure of N-(4-(2-((3,4-Dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, focusing on their potential biological activities. For instance, studies on the design, synthesis, and QSAR of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells (Palkar et al., 2017). Similarly, the synthesis of new imidazothiazole derivatives was undertaken to investigate their anti-inflammatory and analgesic activities, showcasing the potential medicinal applications of such compounds (Soyer Can et al., 2021).

Antimicrobial and Anticancer Potential

Further research into thiazole derivatives linked to various moieties such as benzo[1,3]dioxole has demonstrated significant antimicrobial and anti-proliferative activities. A study on thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety highlighted their promising antimicrobial properties, with certain compounds showing better results than standard treatments in minimum inhibitory concentration (MIC) values (Mansour et al., 2020). Additionally, the anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against multiple cancer cell lines, including MCF-7 and A549, revealed compounds with activities surpassing those of the reference drug etoposide (Ravinaik et al., 2021).

Anti-Inflammatory and Analgesic Evaluation

The exploration of thiazole and oxazole substituted benzothiazole derivatives for their anti-inflammatory and analgesic properties has been a subject of interest. Research in this area has led to the identification of compounds with significant activity, highlighting the therapeutic potential of these derivatives in treating inflammation and pain (Kumar & Singh, 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial and antiproliferative activities . Therefore, it’s plausible that this compound could also target microbial cells or cancer cells.

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes in the target cells . For instance, some compounds inhibit the biosynthesis of certain bacterial lipids , which could be a potential mode of action for this compound.

Biochemical Pathways

Based on the antimicrobial and antiproliferative activities of similar compounds , it can be inferred that this compound might affect the pathways related to cell growth and division.

Result of Action

Based on the antimicrobial and antiproliferative activities of similar compounds , it can be inferred that this compound might inhibit the growth of microbial cells or cancer cells.

Properties

IUPAC Name

N-[4-[2-(3,4-dichloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O4S/c20-13-3-2-11(6-14(13)21)22-17(25)7-12-8-29-19(23-12)24-18(26)10-1-4-15-16(5-10)28-9-27-15/h1-6,8H,7,9H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKHBNBZRXNURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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